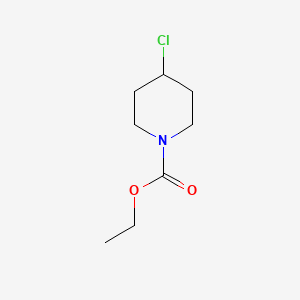

Ethyl 4-Chloro-1-piperidinecarboxylate

Description

Significance of Piperidine (B6355638) Scaffolds in Contemporary Organic and Medicinal Chemistry Research

The piperidine ring is a fundamental heterocyclic motif found in a vast number of natural products and synthetic pharmaceuticals. lifechemicals.com This six-membered nitrogen-containing heterocycle is a cornerstone in drug discovery, with piperidine-based structures present in over one hundred commercially available drugs spanning a wide range of therapeutic areas, including antibacterial, anesthetic, anti-allergic, cardiovascular, and antipsychotic agents. lifechemicals.com

The significance of the piperidine scaffold lies in its "3D shape," a limited number of rotatable bonds, and the potential for chirality. These features enable the design of molecules that can form specific interactions with biological targets, such as proteins and enzymes, which are often not achievable with flat aromatic rings. lifechemicals.com The incorporation of a piperidine moiety can positively influence a molecule's physicochemical properties, enhance its biological activity and selectivity, and improve its pharmacokinetic profile.

Overview of Halogenated Carbamate (B1207046) Derivatives in Synthetic Transformations

Halogenated carbamate derivatives, such as Ethyl 4-Chloro-1-piperidinecarboxylate, are valuable intermediates in organic synthesis. The carbamate group (a functional group derived from carbamic acid) serves as a versatile protecting group for amines, offering stability under a variety of reaction conditions and allowing for selective deprotection.

The presence of a halogen atom, in this case, chlorine, introduces a reactive handle for a multitude of synthetic transformations. The chlorine atom at the 4-position of the piperidine ring is a labile leaving group, making the compound susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups at this position, further diversifying the molecular architecture. The synthesis of 4-chloro-piperidine derivatives can be achieved through methods like the aza-Prins type cyclization of epoxides and homoallylic amines, mediated by a Lewis acid such as Niobium pentachloride. rasayanjournal.co.in

Research Trajectories and Future Directions for this compound

The utility of this compound as a versatile building block ensures its continued relevance in advanced chemical research. Current research often utilizes this compound as a starting material for the synthesis of more complex molecules with potential therapeutic applications. For instance, it can be used as an intermediate in the development of novel analgesics and anti-inflammatory drugs. chemimpex.com

Future research is likely to focus on several key areas:

Drug Discovery: The compound will continue to be a valuable scaffold for the synthesis of new bioactive molecules. Its ability to undergo diverse chemical modifications allows for the creation of large libraries of compounds for high-throughput screening against various biological targets, including kinases and viral proteins. The synthesis of novel pyrrolo[1,2-a]quinoxaline (B1220188) derivatives with antiproliferative activity against leukemia cell lines, which incorporate a substituted piperidine moiety, highlights the potential of such scaffolds in cancer research. nih.gov

Development of Novel Synthetic Methodologies: The reactivity of the C-Cl bond will be further exploited in the development of new and efficient coupling reactions, allowing for the introduction of increasingly complex and diverse functional groups.

Materials Science: The incorporation of piperidine-containing molecules into polymers and other materials could lead to the development of new materials with unique properties.

The ongoing exploration of the chemical space accessible from this compound is expected to yield novel compounds with significant potential in both medicine and materials science. The strategic combination of the piperidine scaffold and a reactive halogenated carbamate moiety provides a powerful platform for innovation in chemical synthesis.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 4-chloropiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14ClNO2/c1-2-12-8(11)10-5-3-7(9)4-6-10/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRTIIQLEEGGJNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20659776 | |

| Record name | Ethyl 4-chloropiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152820-13-8 | |

| Record name | Ethyl 4-chloropiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for Ethyl 4 Chloro 1 Piperidinecarboxylate

Established Synthetic Pathways for Piperidine-1-carboxylate Derivatives

The construction of the piperidine-1-carboxylate scaffold is a fundamental step in the synthesis of the target molecule. Several strategies have been developed for this purpose, primarily involving carbamate (B1207046) formation, nucleophilic substitution, and the functionalization of pre-existing piperidine (B6355638) rings.

Carbamate Formation Strategies

The introduction of the ethyl carbamate group onto the piperidine nitrogen serves as a crucial protecting group and influences the reactivity of the heterocyclic ring. A common and straightforward method for the formation of piperidine-1-carboxylates is the reaction of a piperidine derivative with an appropriate chloroformate. For instance, the reaction of a secondary amine with chloroacetyl chloride in a suitable solvent like dichloromethane (B109758) can be employed to form the corresponding N-acylated product. google.com This approach is a fundamental strategy in the synthesis of various N-substituted piperidines.

Another versatile method involves the use of di-tert-butyl dicarbonate (B1257347) in the presence of a base to introduce a Boc protecting group, which can subsequently be exchanged or modified. The synthesis of N-Boc-4-hydroxypiperidine, a precursor for many 4-substituted piperidines, often starts from 4-piperidone (B1582916) hydrochloride hydrate. google.com

Nucleophilic Substitution Approaches for Chloro Introduction

The introduction of the chlorine atom at the 4-position of the piperidine ring is a critical transformation. A prevalent method for this is the nucleophilic substitution of a hydroxyl group in a precursor molecule, such as Ethyl 4-hydroxy-1-piperidinecarboxylate. This precursor can be synthesized from isonipecotic acid by reaction with thionyl chloride in ethanol. libretexts.org

Common chlorinating agents for the conversion of alcohols to alkyl chlorides include thionyl chloride and reagents used in the Appel reaction. The Appel reaction, which utilizes triphenylphosphine (B44618) and a carbon tetrahalide, offers a mild method for this conversion. alfa-chemistry.comorganic-chemistry.org The choice of chlorinating agent can be critical, and comparative studies have been conducted to evaluate the reactivity of different agents. researchgate.net For instance, the reactivity of various chlorinating agents in combination with triphenylphosphine has been examined, highlighting the influence of substituents on the chlorinating agent. researchgate.net

A patent describes a process for preparing 1-(2-chloroethyl)-4-piperidinecarboxylic acid ethyl ester, a structurally related compound, which underscores the industrial relevance of such chlorination reactions. google.com

Post-Functionalization Methodologies from Pre-formed Piperidine Carboxylates

An alternative strategy involves the functionalization of a pre-formed piperidine carboxylate. This approach allows for the introduction of various substituents onto the piperidine ring after the core structure has been established. For example, a patent describes the bromination of ethyl 4-oxo-1-piperidinecarboxylate in an alcoholic medium, followed by hydrolysis to yield the 3-bromo-4-oxo derivative, which is a key intermediate for other functionalizations. google.com While this example illustrates bromination, similar principles can be applied for chlorination, depending on the chosen reagents and reaction conditions. The synthesis of ethyl 4-[hydroxy(4-methoxyphenyl)phenylmethyl]-1-piperidinecarboxylate demonstrates the addition of complex substituents to the 4-position of the piperidine ring. researchgate.net

Reaction Conditions and Parameter Optimization in Laboratory Synthesis

The efficiency and success of the synthesis of Ethyl 4-chloro-1-piperidinecarboxylate are highly dependent on the careful optimization of reaction conditions, particularly the choice of solvent and catalyst.

Solvent System Evaluation

The solvent plays a multifaceted role in chemical reactions, influencing reactant solubility, reaction rates, and even the position of chemical equilibria. rsc.org In the context of nucleophilic substitution reactions to introduce the chloro group, the polarity of the solvent is a key consideration. Protic solvents can solvate both the nucleophile and the leaving group, potentially affecting the reaction rate. rsc.org The kinetics of the reaction of 1-chloro-2,4-dinitrobenzene (B32670) with piperidine have been studied in various protic and aprotic solvents, revealing that the hydrogen-bond-donating ability of the solvent can significantly impact reactivity. rsc.orgrsc.org

For the chlorination of alcohols, chlorinated solvents have traditionally been used. However, due to environmental and safety concerns, alternative solvents are increasingly being explored. The choice of solvent can also be critical in the Appel reaction, with dichloromethane being a common choice. organic-chemistry.org

Table 1: Effect of Solvent on the Rate of a Model SNAr Reaction (1-chloro-2,4-dinitrobenzene with piperidine)

| Solvent | Dielectric Constant (ε) | Second-Order Rate Constant (k₂) at 25°C (L mol⁻¹ s⁻¹) |

| Cyclohexane | 2.02 | 0.034 |

| Benzene | 2.28 | 0.22 |

| Toluene | 2.38 | 0.16 |

| Dioxane | 2.21 | 0.22 |

| Ethyl Acetate | 6.02 | 0.54 |

| Tetrahydrofuran | 7.58 | 0.81 |

| Acetone | 20.7 | 1.15 |

| Methanol | 32.7 | 0.045 |

| Ethanol | 24.5 | 0.027 |

| This table is illustrative and based on a model reaction to demonstrate solvent effects on nucleophilic substitution. |

Catalyst Selection and Activity Profiling

Catalysts can significantly enhance the rate and selectivity of the chlorination reaction. In the context of using thionyl chloride for the conversion of alcohols to chlorides, a patent discloses that triarylphosphine oxides can act as effective catalysts. google.com This process allows for the preparation of organic chlorides under relatively mild conditions.

For the Appel reaction, while triphenylphosphine is a stoichiometric reagent, catalytic versions of this reaction have been developed. organic-chemistry.org These catalytic systems often involve a phosphine (B1218219) catalyst in combination with a stoichiometric chlorinating agent and a reductant.

The choice of catalyst can be crucial for achieving high yields and minimizing side reactions, especially when dealing with sterically hindered alcohols. google.com The activity of different catalysts can be profiled by comparing reaction times, yields, and product purities under standardized conditions.

Table 2: Comparison of Chlorinating Agents for Alcohols (Illustrative)

| Chlorinating Agent/System | Typical Substrate | Catalyst (if any) | Typical Yield (%) | Comments |

| SOCl₂ | Primary and Secondary Alcohols | Pyridine (B92270) (often used as base) | Good to Excellent | Can lead to rearrangements in some cases. |

| PPh₃ / CCl₄ (Appel Reaction) | Primary and Secondary Alcohols | None (stoichiometric) | High | Mild conditions, inversion of stereochemistry. alfa-chemistry.comorganic-chemistry.org |

| (COCl)₂ | Primary and Secondary Alcohols | DMF (catalytic) | High | Forms gaseous byproducts. |

| N-Chlorosuccinimide (NCS) / PPh₃ | Primary and Secondary Alcohols | None (stoichiometric) | Good | Milder alternative to CCl₄. |

| This table provides a general comparison of common chlorinating agents and is not specific to Ethyl 4-hydroxy-1-piperidinecarboxylate. |

Temperature and Pressure Influence on Reaction Kinetics

The control of reaction temperature is a critical parameter in the synthesis of piperidine derivatives, directly influencing reaction rates, yield, and the impurity profile. In the synthesis of related compounds, reaction protocols often involve precise temperature modulation. For instance, the N-acetylation of a piperidine precursor with 2-chloroacetyl chloride is typically initiated at 0°C in an ice bath to manage the initial exothermic reaction, followed by stirring for a set duration to ensure completion. chemicalbook.com Similarly, another common approach involves cooling the reaction mixture to 0°C during the addition of reagents, followed by allowing the reaction to proceed at room temperature for several hours. google.comgoogleapis.com Post-reaction workup may also involve temperature control, such as solvent evaporation at a mild 40°C to prevent degradation of the product. google.comgoogleapis.com

In other synthetic routes, such as the preparation of ethyl 4-piperidinecarboxylate from isonipecotic acid using thionyl chloride, the process involves an initial cooling phase at 0°C, followed by a prolonged period of reflux (heating the solution to its boiling point) for up to 48 hours to drive the reaction to completion. chemicalbook.com This wide range of temperature conditions—from cryogenic to reflux—highlights that the optimal thermal profile is highly dependent on the specific reagents and reaction pathway.

The influence of pressure is less commonly detailed in standard laboratory syntheses of this compound, as these are typically liquid-phase reactions conducted at atmospheric pressure. Significant pressure variations are generally reserved for processes like catalytic hydrogenation, which may be used to reduce a pyridine precursor to a piperidine ring. nih.gov

Reactant Stoichiometry and Yield Enhancement Strategies

The precise ratio of reactants is a fundamental factor in maximizing product yield and minimizing the formation of unwanted byproducts. Strategic adjustments in stoichiometry are a key method for yield enhancement. In many protocols, a 1:1 molar ratio between the core piperidine substrate and the reacting partner is employed. google.com However, depending on the reaction mechanism, using an excess of one reagent can be beneficial.

For example, in the conversion of isonipecotic acid to its ethyl ester, a significant excess of the chlorinating agent, thionyl chloride, is used (a 1:4 molar ratio of acid to thionyl chloride), which helps to achieve a high yield of 94%. chemicalbook.com Conversely, in an N-acetylation reaction, a substoichiometric amount of the acylating agent (2-chloroacetyl chloride) relative to the amine (0.5 equivalents) has been reported. chemicalbook.com This strategy may be employed to control the extent of reaction or to avoid side reactions when dealing with a particularly reactive reagent.

The stoichiometry of the reducing agent in reductive amination is also critical. In some procedures, equimolar amounts of the amine, the aldehyde, and the reducing agent (sodium cyanoborohydride) are used. google.com In other documented cases, the amount of reducing agent is halved relative to the primary reactants, suggesting that the efficiency of the reducing agent allows for lower loading. googleapis.com

Below is a table illustrating stoichiometric ratios from various piperidine derivative syntheses.

| Reaction Type | Piperidine Precursor | Reagent | Reducing Agent | Molar Ratio (Precursor:Reagent:Reducer) | Reported Yield | Reference |

| Esterification | Isonipecotic Acid | Thionyl Chloride | N/A | 1 : 4 : N/A | 94% | chemicalbook.com |

| Reductive Amination | Ethyl Isonipecotate | Chloroacetaldehyde | NaCNBH₃ | 1 : 1 : 1 | Good | google.com |

| Reductive Amination | Ethyl Isonipecotate | Chloroacetaldehyde | NaCNBH₃ | 1 : 1 : 0.5 | Good | googleapis.com |

| N-Acetylation | Secondary Amine | 2-Chloroacetyl Chloride | N/A | 1 : 0.5 : N/A | Not Specified | chemicalbook.com |

Advanced Synthetic Techniques for Improved Purity and Yield

To overcome the limitations of classical synthetic methods, advanced techniques are continuously being developed. These methods aim to improve reaction efficiency, control stereochemistry, and facilitate large-scale production.

Reductive Amination Protocols for Piperidine Derivatives

Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds and is central to the synthesis of many piperidine derivatives. researchgate.net The reaction typically involves the condensation of a carbonyl compound (an aldehyde or ketone) with an amine to form an intermediate imine or enamine, which is then reduced in the same pot to the desired amine. This one-pot procedure is highly efficient for producing amino-substituted piperidines. For example, Ethyl 4-oxo-1-piperidinecarboxylate can serve as a ketone precursor, which, upon reaction with an amine and a suitable reducing agent like sodium cyanoborohydride (NaCNBH₃) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), yields a 4-amino piperidine derivative. google.comsigmaaldrich.com

A notable application is the synthesis of a chloro-substituted piperidine via the reductive amination of ethyl isonipecotate with chloroacetaldehyde, demonstrating the protocol's utility in creating functionalized piperidines. google.comgoogleapis.com The versatility of this reaction makes it a key strategy in the synthesis of precursors and analogues of this compound. researchgate.net

Stereoselective Synthesis Approaches

Controlling the three-dimensional arrangement of atoms (stereochemistry) is critical in drug discovery, as different stereoisomers can have vastly different biological activities. For substituted piperidines like this compound, the chlorine atom can be oriented in different spatial positions relative to the ring. Several advanced strategies exist to control this.

One powerful approach involves the use of metal catalysts, such as gold-catalyzed cyclization, to produce substituted piperidin-4-ols with very high levels of diastereoselectivity, achieving ratios greater than 25:1. nih.gov Another effective method is radical cyclization, where a 6-exo cyclization of stabilized radicals onto unsaturated esters has been shown to produce 2,4,5-trisubstituted piperidines with diastereomeric ratios as high as 40:1. acs.orgnih.gov These methods, which guide the formation of specific isomers, are crucial for synthesizing enantiomerically pure compounds and represent a key area of research in modern organic synthesis. nih.govajchem-a.com

Continuous Flow Synthesis Adaptations

The transition from traditional batch synthesis to continuous flow processing represents a significant technological advancement in chemical manufacturing. mdpi.com In a flow system, reagents are continuously pumped through a network of tubes and reactors, allowing for superior control over reaction parameters like temperature, pressure, and mixing. This leads to improved consistency, higher yields, and enhanced safety, especially for highly exothermic or hazardous reactions. researchgate.netnih.gov

The synthesis of piperidine derivatives has been successfully adapted to continuous flow protocols. Research has demonstrated that functionalized piperidines can be produced in high yields (>80%) with reaction times of only a few minutes. acs.org Flow chemistry also enables the safe use of hazardous intermediates and facilitates rapid process optimization and scale-up. mdpi.com Adopting a continuous flow approach for the synthesis of this compound could offer substantial benefits in terms of process control and manufacturing efficiency. mdpi.com

Industrial Production Considerations and Scale-Up Research

Scaling up the synthesis of a chemical from the laboratory bench to industrial production introduces a new set of challenges related to cost, safety, efficiency, and environmental impact. nih.gov For piperidine derivatives, key considerations include the cost and toxicity of reagents, the complexity of the synthetic route, and the efficiency of purification. google.com

Historical synthetic routes sometimes suffer from low yields; for instance, an older method to produce a related chloro-piperidine ester using 1-bromo-2-chloroethane (B52838) resulted in only a 38% yield. googleapis.com Modern research focuses on creating more "economical" syntheses in terms of steps and materials. Pot, atom, and step economic (PASE) principles guide the development of one-pot, multi-component reactions that combine several transformations into a single operation, reducing waste and simplifying procedures. whiterose.ac.uk

Recent breakthroughs are further revolutionizing large-scale synthesis. For example, a novel two-stage process combining biocatalytic C-H oxidation with nickel electrocatalysis has been shown to reduce complex piperidine syntheses from as many as 17 steps down to just 2-5 steps. news-medical.net This approach avoids the need for expensive and toxic heavy metal catalysts like palladium and streamlines the production of complex molecules. Such innovations are critical for making the industrial production of compounds like this compound more efficient, cost-effective, and sustainable. news-medical.net

Batch Process Optimization

Batch processing, where reactants are loaded into a vessel and the reaction proceeds over a set time, is a common method for synthesizing specialty chemicals. The optimization of this process is critical for maximizing yield, ensuring high purity, and maintaining a consistent production cycle. researchgate.netresearchgate.net For the synthesis of this compound from its hydroxyl precursor, a key reaction is the Appel reaction, which uses triphenylphosphine (PPh₃) and a carbon tetrahalide like carbon tetrachloride (CCl₄) to convert alcohols to alkyl chlorides under mild and neutral conditions. wikipedia.orgchem-station.com

The optimization of this batch reaction involves systematically adjusting several parameters to find the ideal conditions. Key variables include the choice of solvent, reaction temperature, stoichiometry of reagents, and reaction time. For instance, while chlorination with CCl₄ often requires elevated temperatures (reflux), alternative chlorinating agents might allow for lower temperatures, potentially reducing side product formation. chem-station.com The separation of the desired product from the triphenylphosphine oxide byproduct is a notable challenge in batch synthesis that requires careful optimization of the workup and purification steps. chem-station.com

The following table illustrates potential parameters for optimization in a batch synthesis of this compound via a deoxychlorination reaction.

| Parameter | Condition A | Condition B | Condition C | Observed Outcome/Consideration |

|---|---|---|---|---|

| Chlorinating System | SOCl₂ | PPh₃ / CCl₄ (Appel) | PPh₃ / C₂Cl₆ | Appel conditions are milder and suitable for sensitive substrates. alfa-chemistry.comnrochemistry.com SOCl₂ can generate acidic HCl byproduct. |

| Solvent | Dichloromethane (DCM) | Acetonitrile (B52724) (ACN) | Toluene | Solvent choice affects reagent solubility, reaction rate, and temperature control. DCM is common for Appel reactions. nrochemistry.com |

| Temperature | 0 °C to Room Temp | Reflux (40-110 °C) | -10 °C | Higher temperatures can increase reaction rate but may lead to decomposition or side reactions. chem-station.com |

| Reagent Stoichiometry (eq. to alcohol) | 1.1 eq. | 1.5 eq. | 2.0 eq. | Using excess reagent can drive the reaction to completion but increases cost and complicates purification. |

| Reaction Time | 1 hour | 6 hours | 24 hours | Time is monitored (e.g., by TLC/LCMS) to determine when maximum conversion is reached without significant byproduct formation. |

Continuous Process Development

Continuous flow chemistry, utilizing systems like microreactors or packed-bed reactors, represents a modern approach to chemical synthesis that offers significant advantages over traditional batch methods, particularly for reactions that are hazardous or difficult to control. beilstein-journals.org The conversion of alcohols to alkyl chlorides is a prime candidate for adaptation to a continuous process. rsc.org This technology has been successfully applied to various halogenation reactions, demonstrating improved safety, efficiency, and scalability. rsc.orgvapourtec.com

For the synthesis of this compound, a continuous flow setup would involve pumping a solution of the precursor, Ethyl 4-hydroxy-1-piperidinecarboxylate, and a chlorinating agent through a heated static mixer or a reactor coil. The small internal volume of a microreactor provides a very high surface-area-to-volume ratio, enabling superior heat transfer and precise temperature control. beilstein-journals.org This is crucial for managing the exothermic nature of many chlorination reactions, thereby minimizing the formation of impurities and improving selectivity. vapourtec.com Furthermore, hazardous reagents are handled in small quantities within the reactor at any given time, significantly reducing the risks associated with storage and handling in large-scale batch production. rsc.org Electrochemical methods in continuous flow reactors have also emerged as a powerful tool for in-situ generation of chlorinating species, further enhancing safety and control. vapourtec.com

A comparison between the batch and continuous approaches for this synthesis highlights the potential benefits of adopting flow technology.

| Parameter | Batch Process | Continuous Flow Process |

|---|---|---|

| Heat Transfer | Limited by vessel surface area; potential for localized hot spots. | Excellent, due to high surface-area-to-volume ratio, allowing precise temperature control. beilstein-journals.org |

| Safety | Large volumes of hazardous reagents are handled and stored. researchgate.net | Only small quantities of reagents are in the reactor at any time, minimizing risk. rsc.org |

| Mixing | Dependent on stirrer speed and vessel geometry; can be inefficient. | Highly efficient and rapid mixing, leading to improved reaction kinetics and selectivity. beilstein-journals.org |

| Scalability | Scaling up can be complex and may require re-optimization ("scale-up issues"). researchgate.net | Straightforward scaling by running the reactor for longer periods or by parallelization ("scaling-out"). |

| Process Control | Parameters like temperature and concentration can vary throughout the vessel. researchgate.net | Precise control over residence time, temperature, and stoichiometry. vapourtec.com |

| Product Consistency | Potential for batch-to-batch variability. researchgate.net | High consistency and reproducible product quality. |

Chemical Reactivity and Mechanistic Investigations of Ethyl 4 Chloro 1 Piperidinecarboxylate

Hydrolysis Reactions of the Ethyl Carboxylate Moiety

The ethyl carboxylate group in Ethyl 4-Chloro-1-piperidinecarboxylate is an ester, which can undergo hydrolysis to yield the corresponding carboxylic acid and ethanol. This transformation can be achieved under acidic, basic, or enzymatic conditions, each proceeding through a distinct mechanism.

The acid-catalyzed hydrolysis of esters, such as the ethyl carboxylate group in the title compound, is a reversible process that reaches an equilibrium. chemguide.co.uklibretexts.org To drive the reaction toward the hydrolysis products, it is typically conducted with a large excess of water. chemguide.co.uklibretexts.org The mechanism involves the activation of the carbonyl group by a proton, making it more susceptible to nucleophilic attack.

The generally accepted mechanism proceeds through the following steps:

Protonation of the Carbonyl Oxygen : The reaction is initiated by the protonation of the carbonyl oxygen atom by a hydronium ion (H₃O⁺), which is the active catalyst in aqueous acidic solutions. chemguide.co.ukyoutube.com This step increases the electrophilicity of the carbonyl carbon. youtube.com

Nucleophilic Attack by Water : A water molecule, acting as a nucleophile, attacks the now more electrophilic carbonyl carbon. youtube.com This leads to the formation of a tetrahedral intermediate. youtube.com

Proton Transfer : A proton is transferred from the oxonium ion part of the intermediate to one of the oxygen atoms of the original ethoxy group. This transfer often occurs via solvent (water) molecules. This step converts the ethoxy group into a good leaving group (ethanol).

Elimination of the Leaving Group : The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling a molecule of ethanol. chemguide.co.uk

Deprotonation : A water molecule removes a proton from the protonated carbonyl group of the resulting carboxylic acid, regenerating the hydronium ion catalyst and yielding the final carboxylic acid product. libretexts.orgyoutube.com

Base-mediated hydrolysis, also known as saponification, is an irreversible reaction that goes to completion. The mechanism involves a nucleophilic acyl substitution pathway where a hydroxide (B78521) ion is the nucleophile. masterorganicchemistry.com

The key steps are:

Nucleophilic Attack : A hydroxide ion (OH⁻) directly attacks the electrophilic carbonyl carbon of the ester. This is the rate-determining step and results in the formation of a tetrahedral intermediate with a negative charge on the oxygen atom. masterorganicchemistry.com

Elimination of the Leaving Group : The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the ethoxide ion (CH₃CH₂O⁻) as the leaving group. masterorganicchemistry.com

Deprotonation : The ethoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is very fast and essentially irreversible, pulling the equilibrium towards the formation of the carboxylate salt and ethanol. To obtain the free carboxylic acid, a final acidic workup step is required to protonate the carboxylate anion.

While specific research on the enzymatic hydrolysis of this compound is not extensively documented in the provided literature, the use of enzymes, particularly lipases and esterases, for the hydrolysis of related esters is a well-established field. Lipases are known to catalyze the hydrolysis of esters and can exhibit high chemo-, regio-, and enantioselectivity. For instance, lipase (B570770) Novozym 435 has been effectively used in the kinetic resolution of a similar compound, ethyl 4-chloro-3-hydroxybutanoate, through aminolysis, which is a related reaction. researchgate.net Similarly, the bioreduction of ethyl 4-chloroacetoacetate, another related chloro-ester, is often studied in the context of enzymatic catalysis. researchgate.netmdpi.com

Based on these precedents, it is plausible that enzymes could be employed for the selective hydrolysis of the ethyl carboxylate moiety of this compound. Such a biocatalytic approach could offer advantages like mild reaction conditions and high selectivity, potentially avoiding reactions at the chlorinated center.

Nucleophilic Substitution Reactions at the Chlorinated Position

The chlorine atom attached to the sp³-hybridized carbon at the 4-position of the piperidine (B6355638) ring makes this site an electrophilic center, susceptible to nucleophilic substitution reactions. libretexts.orguci.edu In these reactions, a nucleophile replaces the chloride ion, which acts as the leaving group. These substitutions can proceed via Sₙ1 or Sₙ2 mechanisms, depending on the reaction conditions and the nature of the nucleophile. uci.edu

The carbon-chlorine bond in this compound can be targeted by a wide range of nucleophiles to synthesize various 4-substituted piperidine derivatives. The success of the substitution depends on the nucleophilicity of the attacking species and the reaction conditions. libretexts.org Common classes of nucleophiles that can be employed include:

Nitrogen Nucleophiles : Primary and secondary amines are effective nucleophiles for this transformation, leading to the formation of 4-amino-piperidine derivatives. For example, the related compound Ethyl 4-amino-1-piperidinecarboxylate is used as a reagent in various syntheses. chemicalbook.com

Oxygen Nucleophiles : Alkoxides and hydroxides can substitute the chlorine, although elimination reactions may compete.

Sulfur Nucleophiles : Thiols and thiolate anions, which are generally excellent nucleophiles, can be used to introduce sulfur-containing functional groups. ucsd.edu

Azide (B81097) Ion : The azide ion (N₃⁻) is a potent nucleophile that can displace the chloride to form a 4-azido-piperidine derivative, which can be further transformed into other functional groups. researchgate.net

The following table provides examples of potential nucleophilic substitution reactions on this compound.

The pathway of the nucleophilic substitution (Sₙ1 or Sₙ2) is influenced by several factors, including the structure of the substrate, the strength of the nucleophile, the nature of the leaving group, and the solvent. uci.edu

Sₙ2 Pathway : This is a one-step mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. libretexts.org The reaction rate is second-order, depending on the concentration of both the substrate and the nucleophile (rate = k[RX][:Nu⁻]). uci.edu This pathway is favored by strong nucleophiles, aprotic polar solvents, and is sensitive to steric hindrance at the reaction center. libretexts.org Backside attack leads to an inversion of stereochemistry if the carbon is a chiral center. ucsd.edu

Sₙ1 Pathway : This is a two-step mechanism involving the formation of a carbocation intermediate. The first step, the departure of the leaving group to form the carbocation, is the slow, rate-determining step. uci.edu The rate is first-order, depending only on the concentration of the substrate (rate = k[RX]). uci.edu This pathway is favored by polar protic solvents (which stabilize the carbocation intermediate), weaker nucleophiles, and substrates that can form stable carbocations. libretexts.org Attack on the planar carbocation can occur from either side, leading to racemization if the starting material is chiral. ucsd.edu

While specific kinetic and thermodynamic data for this compound were not found in the search results, studies on analogous systems, such as the reaction of 1-chloro-2,4-dinitrobenzene (B32670) with piperidine, show that solvent effects significantly influence reaction rates. For instance, the rate of nucleophilic substitution can vary by orders of magnitude between different solvents. A detailed kinetic analysis would involve measuring reaction rates under various conditions to determine rate constants, activation parameters (Ea, ΔH‡, ΔS‡), and to elucidate the operative mechanism.

The following table illustrates the type of data that would be collected in a kinetic study of a nucleophilic substitution reaction involving this compound.

This table is illustrative; k₁, k₂, k₃, k₄, and k₅ represent hypothetical rate constants to demonstrate how reaction conditions affect kinetics.

Influence of Piperidine Ring Conformation on Reactivity

The reactivity of this compound is significantly influenced by the conformation of its six-membered piperidine ring. Like other substituted cyclohexanes, the piperidine ring predominantly adopts a chair conformation to minimize torsional and steric strain. In this conformation, substituents can occupy either axial or equatorial positions.

For this compound, the two key substituents are the chloro group at the C-4 position and the ethoxycarbonyl group on the nitrogen atom (N-1). The large ethoxycarbonyl group is sterically demanding and has a strong preference for the equatorial position to avoid unfavorable steric interactions with the axial hydrogens on the ring.

The chloro substituent at C-4 can exist in either an axial or equatorial position, leading to two possible chair conformers. The equatorial conformer is generally more stable, as it minimizes 1,3-diaxial interactions. However, the energy difference between the two can be subtle and solvent-dependent.

The orientation of the C-Cl bond has direct implications for the molecule's reactivity, particularly in substitution and elimination reactions.

Nucleophilic Substitution: An equatorial chloro group is sterically more accessible to an incoming nucleophile. However, for an SN2-type reaction, the optimal anti-periplanar alignment for the backside attack is more readily achieved when the chloro group is in the axial position, facilitating attack from the equatorial direction.

Elimination (E2) Reactions: E2 reactions require an anti-periplanar arrangement between the leaving group (chloride) and a proton on an adjacent carbon. This condition is met when both the C-4 chlorine and a C-3 (or C-5) hydrogen are in axial positions. Therefore, the axial conformer, though less stable, is the reactive species in E2 eliminations.

Reactions Involving the Piperidine Nitrogen Atom

The nitrogen atom in this compound is part of an ethyl carbamate (B1207046) (urethane) functional group. This means it is a tertiary nitrogen and lacks a proton, rendering it non-nucleophilic and generally unreactive towards direct alkylation or acylation under standard conditions. To perform the reactions described in the following subsections, it is typically necessary to first remove the ethoxycarbonyl protecting group to yield the secondary amine, 4-chloropiperidine (B1584346). bldpharm.comscbt.comnih.gov Alternatively, these reactions can be part of a synthetic sequence where 4-chloropiperidine is the penultimate intermediate.

Alkylation and Acylation Reactions

N-alkylation and N-acylation are fundamental transformations for secondary amines. Starting from 4-chloropiperidine, which can be obtained from its hydrochloride salt, these reactions introduce a wide variety of substituents onto the nitrogen atom. researchgate.netsigmaaldrich.com

Alkylation: The introduction of an alkyl group onto the piperidine nitrogen is typically achieved by reacting 4-chloropiperidine with an alkyl halide (e.g., alkyl bromide or iodide). The reaction is a nucleophilic substitution where the nitrogen atom attacks the electrophilic carbon of the alkyl halide. A base, such as potassium carbonate (K₂CO₃) or triethylamine (B128534) (TEA), is often required to neutralize the hydrogen halide formed during the reaction, preventing the formation of the unreactive ammonium (B1175870) salt. researchgate.net

Acylation: The N-acylation of 4-chloropiperidine introduces an acyl group, forming an amide. This is commonly performed using an acyl chloride or acid anhydride (B1165640) in the presence of a base. For example, reacting 4-chloropiperidine with acetyl chloride would yield N-acetyl-4-chloropiperidine. The synthesis of the title compound, this compound, is itself an example of N-acylation, where 4-chloropiperidine is reacted with ethyl chloroformate.

Table 1: Representative N-Alkylation and N-Acylation of 4-Chloropiperidine

| Reactant | Reagent(s) | Solvent | Product Type |

|---|---|---|---|

| 4-Chloropiperidine | Alkyl Bromide, K₂CO₃ | Acetonitrile (B52724) or DMF | N-Alkyl-4-chloropiperidine |

| 4-Chloropiperidine | Acyl Chloride, Triethylamine | Dichloromethane (B109758) (DCM) | N-Acyl-4-chloropiperidine |

| 4-Chloropiperidine | Ethyl Chloroformate, Base | DCM | This compound |

Coupling Reactions with Electrophilic Partners

Modern cross-coupling methodologies allow for the formation of carbon-nitrogen bonds between the piperidine nitrogen and various electrophilic partners, most notably aryl or heteroaryl halides. These reactions, such as the Buchwald-Hartwig amination and Ullmann condensation, are powerful tools for synthesizing N-aryl piperidines. wikipedia.orgorganic-chemistry.org Again, these reactions are performed on the deprotected 4-chloropiperidine, not on this compound directly.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is highly versatile for forming N-aryl bonds. wikipedia.org It involves the reaction of an amine (4-chloropiperidine) with an aryl halide (e.g., bromobenzene) in the presence of a palladium catalyst, a phosphine (B1218219) ligand (e.g., XPhos, BINAP), and a base (e.g., sodium tert-butoxide). rsc.orgorganic-chemistry.org The choice of ligand is crucial for the reaction's success and can be tailored to the specific substrates. researchgate.net

Ullmann Condensation: A classical method for N-arylation, the Ullmann reaction typically uses a copper catalyst to couple an amine with an aryl halide, often at elevated temperatures. organic-chemistry.org While newer methods are often preferred, this reaction remains relevant, especially for certain substrates.

Table 2: N-Arylation Coupling Reactions of 4-Chloropiperidine

| Reaction Type | Electrophile | Catalyst System | Base | Product |

|---|---|---|---|---|

| Buchwald-Hartwig | Aryl Bromide | Pd₂(dba)₃ / XPhos | NaOtBu | 1-Aryl-4-chloropiperidine |

| Ullmann Condensation | Aryl Iodide | CuI / Ligand | K₂CO₃ | 1-Aryl-4-chloropiperidine |

Amidation and Urethane (B1682113) Formation

This section pertains to the synthesis of ureas and alternative urethanes (carbamates) starting from the 4-chloropiperidine nucleus.

Urea Formation: Ureas are synthesized by reacting an amine with an isocyanate. wikipedia.orgcommonorganicchemistry.com The reaction of 4-chloropiperidine with an alkyl or aryl isocyanate (R-N=C=O) proceeds rapidly to form the corresponding 1-substituted-3-(4-chloropiperidinyl)urea. nih.govorganic-chemistry.org This reaction is typically performed in an aprotic solvent and does not require a catalyst.

Urethane (Carbamate) Formation: While this compound is itself a urethane, other urethane derivatives can be synthesized by reacting 4-chloropiperidine with different chloroformates. nih.govorganic-chemistry.org For example, reaction with benzyl (B1604629) chloroformate would yield Benzyl 4-chloro-1-piperidinecarboxylate, effectively swapping the ethyl group for a benzyl group. This highlights the modularity of using 4-chloropiperidine as a scaffold.

Table 3: Synthesis of Urea and Urethane Derivatives from 4-Chloropiperidine

| Desired Product | Reagent | General Reaction |

|---|---|---|

| Urea | Isocyanate (R-NCO) | Amine addition to isocyanate |

| Urethane (Carbamate) | Chloroformate (R-O-COCl) | Acylation of amine with chloroformate |

Reduction and Oxidation Chemistry

Carbonyl Group Reduction

The carbonyl group within the ethyl carbamate moiety of this compound can be chemically reduced. This transformation targets the C=O double bond of the ester functional group. The outcome of the reduction is highly dependent on the reducing agent used.

Strong, non-selective reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation, as the carbamate carbonyl is less reactive than that of ketones or aldehydes. libretexts.orgbyjus.com Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carbamates. masterorganicchemistry.com

This reaction provides a synthetic route for the N-methylation of piperidines, where the ethoxycarbonyl group acts as a precursor to the N-methyl group.

Table 4: Reduction of this compound

| Starting Material | Reducing Agent | Solvent | Product |

|---|---|---|---|

| This compound | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Diethyl Ether or THF | 1-Methyl-4-chloropiperidine |

Oxidative Transformations of the Piperidine Ring

The oxidative chemistry of the piperidine ring within N-alkoxycarbonyl protected systems, such as this compound, is a key area of research for the introduction of further functionality. These transformations predominantly proceed via the formation of a highly reactive N-acyliminium ion intermediate at the α-position to the nitrogen atom. The presence of the electron-withdrawing ethoxycarbonyl group on the nitrogen atom facilitates this oxidation by stabilizing the resulting cationic species. The 4-chloro substituent, through its inductive electron-withdrawing effect, is anticipated to influence the regioselectivity and reactivity of these oxidative processes.

A primary pathway for the oxidative transformation of the piperidine ring involves the direct oxidation of a C-H bond at the α-position (C2 or C6) to the nitrogen. This transformation generates a transient N-acyliminium ion, which can then be trapped by a variety of nucleophiles to yield α-substituted piperidine derivatives. This two-step sequence provides a powerful method for C-H functionalization.

Various reagent systems have been developed to effect this transformation. Hypervalent iodine reagents, in particular, have been shown to be effective for the α-oxidation of N-alkoxycarbonyl protected piperidines. For instance, the combination of iodosobenzene (B1197198) (PhIO)n and trimethylsilyl (B98337) azide (TMSN3) has been used for the α-azidonation of N-protected piperidines. nih.gov Similarly, electrochemical methods offer a green and efficient alternative for the generation of N-acyliminium ions from N-alkoxycarbonyl piperidines, which can subsequently be trapped by nucleophiles. nih.govnih.gov

More recently, photocatalysis has emerged as a mild and selective method for the C-H functionalization of N-heterocycles. chemrxiv.org A flavin-based photocatalyst has been shown to mediate the regiodivergent functionalization of N-Boc-piperidines at either the α- or β-position. chemrxiv.org In the context of this compound, such methods could potentially lead to α-hydroxylation or the formation of an enecarbamate.

The general scheme for the α-oxidation and subsequent functionalization of an N-alkoxycarbonyl piperidine is depicted below:

Scheme 1: General Pathway for Oxidative α-Functionalization of N-Alkoxycarbonyl Piperidines

While specific experimental data on the oxidative transformations of this compound is not extensively documented in the cited literature, the reactivity can be inferred from studies on analogous N-alkoxycarbonyl piperidine systems. The following table summarizes representative oxidative transformations of N-Boc-piperidine derivatives, which serve as a reasonable model for the expected reactivity of this compound.

Interactive Table: Oxidative Functionalization of N-Boc-Piperidine Derivatives

| Substrate | Oxidizing Agent/Conditions | Nucleophile | Product | Yield (%) | Reference |

| N-Boc-piperidine | (PhIO)n, TMSN3, CH2Cl2, -40 to -25 °C | N3- | N-Boc-2-azidopiperidine | 11-41 | nih.gov |

| N-Boc-piperidine | Flavin catalyst, light, O2 | H2O | N-Boc-2-hydroxypiperidine | ~55 | chemrxiv.org |

| N-Boc-piperidine | Flavin catalyst, light, O2, base | - | N-Boc-1,2,3,4-tetrahydropyridine (enecarbamate) | - | chemrxiv.org |

| N-Boc-2-phenylpiperidine | Flavin catalyst, light, O2 | - | Acyclic benzoyl carbamate (via ring opening) | - | chemrxiv.org |

The presence of the 4-chloro substituent in this compound would likely disfavor the formation of an N-acyliminium ion at the C2 and C6 positions due to its electron-withdrawing nature, potentially requiring more forcing reaction conditions compared to unsubstituted N-alkoxycarbonyl piperidines. Furthermore, the possibility of β-functionalization or other competing reactions should be considered. For example, studies on the oxidation of N-acyl-piperidines with iron(II)-hydrogen peroxide have shown the formation of piperidin-2-ones, indicating that oxidation can also lead to lactam formation. researchgate.net

This compound: A Key Intermediate in Complex Chemical Synthesis

This compound is a specialized chemical compound recognized for its utility as a versatile intermediate in the synthesis of complex molecules. Its structure, which features a reactive chlorine atom on a piperidine ring with a protective ethyl carbamate group, makes it a valuable building block in several scientific and industrial domains. This article explores its specific applications as a synthetic intermediate.

Applications As a Synthetic Intermediate in Complex Molecule Construction

The unique structural characteristics of ethyl 4-chloro-1-piperidinecarboxylate, particularly the functionalized piperidine (B6355638) ring, render it an essential building block for constructing more complex molecular architectures. chemimpex.com Its reactivity and stability are key to its role in multi-step synthetic processes. chemimpex.com

The piperidine moiety is a common structural feature in many pharmaceuticals, and this compound serves as a crucial starting material for introducing this scaffold into active pharmaceutical ingredients (APIs). researchgate.netnih.gov

This compound is a key compound in drug discovery and medicinal chemistry. chemimpex.com Its piperidine ring structure is an essential building block for developing novel therapeutic agents. chemimpex.com The presence of the chlorine atom provides a site for further chemical modification, allowing researchers to create diverse libraries of compounds to test for various biological activities. chemimpex.com This has led to its use in the development of new potential drugs, including analgesics and anti-inflammatory agents. chemimpex.com The compound is considered a key intermediate in the synthesis of new-generation, highly active narcotic analgesics.

This chemical intermediate plays a role in the synthesis of established pharmaceutical products and their related substances.

Umeclidinium (B1249183): A derivative, ethyl 1-(2-chloroethyl)-4-piperidinecarboxylate, is a documented intermediate in a patented synthesis pathway for umeclidinium bromide. nih.gov In the process, this intermediate is reacted with potassium carbonate in a biphasic solution of water and toluene. The resulting organic solution is then treated with potassium hexamethyldisilazide to advance toward the final API structure. nih.gov Umeclidinium bromide is a long-acting muscarinic antagonist used in the management of chronic obstructive pulmonary disease (COPD).

Domperidone (B1670879) Impurities: While not a direct precursor to domperidone itself, the core structure of this compound is central to synthesizing its impurities, which are critical for analytical and quality control purposes in drug manufacturing. The chloro group can be converted to an amino group to form intermediates like ethyl 4-amino-1-piperidinecarboxylate. This related compound is then used in the synthesis of various domperidone impurities. nih.gov For example, one synthetic route to Domperidone Impurity 13, known as ethyl 4-[(2-amino-phenyl)amino] piperidine-1-carboxylate, involves the reaction of ethyl 4-amino-1-piperidinecarboxylate with 1-fluoro-2-nitrobenzene (B31998) followed by hydrogenation. nih.gov

Interactive Table: Selected Domperidone Impurities

| Impurity Name | Molecular Formula |

|---|---|

| Domperidone - Impurity A | C₁₂H₁₄ClN₃O |

| Domperidone - Impurity B | C₁₃H₁₄ClN₃O₂ |

| Domperidone N-Oxide | C₂₂H₂₄ClN₅O₃ |

Beyond pharmaceuticals, this compound is employed in the agrochemical sector. chemimpex.com It serves as a building block in the synthesis of new crop protection agents, leveraging its unique reactivity and stability to create effective compounds for agricultural applications. chemimpex.com

While direct applications in material science for this compound are not extensively documented, related piperidine derivatives are noted for their potential in this field. For instance, the analogous compound ethyl 4-amino-1-piperidinecarboxylate can be integrated into polymer formulations. chemimpex.com Its incorporation is suggested to enhance the mechanical properties and thermal stability of the resulting materials, indicating its value in the creation of advanced polymers. chemimpex.com The shared piperidine core suggests that this compound could potentially be functionalized for similar applications in polymer chemistry.

The development of potent and selective small molecule modulators, known as chemical probes, is essential for biomedical research. These probes are powerful reagents used to study the function of proteins and their roles in biological processes. This compound serves as a versatile building block for the synthesis of such complex organic molecules. chemimpex.com Its adaptable structure allows chemists to design and create specialized reagents and probes tailored for specific research targets. chemimpex.com

Biological Activity and Mechanistic Pharmacology Studies of Derivatives

Interaction with Molecular Targets and Pathways

The core piperidine (B6355638) structure, modified from Ethyl 4-Chloro-1-piperidinecarboxylate, serves as a versatile template for designing molecules that can bind to and modulate the function of key proteins involved in cellular processes.

Protein Kinase B (PKB) Inhibition

Derivatives featuring a piperidine ring have been identified as potent inhibitors of Protein Kinase B (PKB, also known as Akt). Fragment-based screening has successfully utilized scaffolds like 4-(piperidin-1-yl)pyrrolo[2,3-d]pyrimidine to develop selective PKB inhibitors. nih.gov The elaboration of these fragments has led to compounds with nanomolar potency that demonstrate inhibition of the PKB pathway within cells. nih.gov

A notable finding from these studies is the divergence in binding modes between different substituted piperidine derivatives. For instance, selectivity for PKB over the related Protein Kinase A (PKA) was observed with 4-aminopiperidine (B84694) derivatives. nih.gov The most selective of these inhibitors showed a 30-fold preference for PKB and adopted significantly different bound conformations when interacting with PKB compared to PKA. nih.gov The strategic use of multiple, somewhat specific inhibitors like Roscovitine and Kenpaullone can be a method to probe the physiological roles of cyclin-dependent protein kinases. nih.gov

Autotaxin (ATX) Inhibition

Autotaxin (ATX) is a secreted enzyme that produces the signaling lipid lysophosphatidic acid (LPA). nih.govnih.gov It has become a significant target for drug development due to its role in various pathologies. nih.gov Inhibitors of ATX often feature a lipophilic tail, a core spacer, and an acidic head group. Some potent inhibitors incorporate a piperazine (B1678402) or piperidine moiety as the spacer element. nih.gov For example, the inhibitor PF-8380 contains a functionalized piperazine ring. nih.gov These inhibitors interact with the active site of ATX, with the acidic head group coordinating with zinc ions and the lipophilic tail occupying a hydrophobic pocket. nih.gov The binding of these inhibitors can be influenced by key residues within the ATX tunnel, such as Leu213, Phe248, and Phe274. nih.gov The enzyme's activity is naturally regulated by its product, LPA, and also by sphingosine (B13886) 1-phosphate (S1P), which act as inhibitors. nih.gov

Table 1: Examples of Piperidine-Containing Enzyme Inhibitors

| Derivative Class | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| 4-(Piperidin-1-yl)pyrrolo[2,3-d]pyrimidines | Protein Kinase B (PKB) | Achieved nanomolar potency and selectivity over PKA. | nih.gov |

| Benzoxazolones with Piperazine/Piperidine Spacer | Autotaxin (ATX) | Inhibits LPA production by binding to the active site and hydrophobic pocket. | nih.gov |

Derivatives of piperidine have been extensively studied for their affinity towards sigma (σ) receptors, which are implicated in various neurological functions and are targets for potential therapeutics. Radioligand binding assays are commonly used to determine the affinity of these compounds for σ1 and σ2 receptor subtypes. nih.gov

In one study, a series of 4-(2-aminoethyl)piperidine derivatives were synthesized and evaluated. nih.gov These compounds were tested for their affinity using [3H]-(+)-pentazocine for σ1 receptors in guinea pig brain homogenates and [3H]DTG for σ2 receptors in rat liver membrane preparations. nih.gov Similarly, another study investigated arylalkylsulfonyl piperidine derivatives, identifying compounds with high affinity and selectivity for the σ1 receptor over the σ2 receptor. nih.gov One such derivative, 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine, demonstrated a 96-fold selectivity for the σ1 receptor, with a Ki value of 0.96 ± 0.05 nM. nih.gov

Table 2: Sigma Receptor Binding Affinities of Piperidine Derivatives

| Compound | σ1 Receptor Affinity (Ki, nM) | σ2 Receptor Affinity (Ki, nM) | Selectivity (σ1/σ2) | Reference |

|---|---|---|---|---|

| 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine | 0.96 ± 0.05 | 91.8 ± 8.1 | 96-fold | nih.gov |

| Methylated piperidine 20a | Data indicates high σ1 affinity | Not specified | Not specified | nih.gov |

| Methylated piperidine 21a | Data indicates high σ1 affinity | Not specified | Not specified | nih.gov |

| Methylated piperidine 22a | Data indicates high σ1 affinity | Not specified | Not specified | nih.gov |

The interaction of piperidine derivatives with enzymes and receptors often translates into downstream effects on cellular signaling pathways, particularly those involved in cell proliferation and survival. A series of ethyl 4-[4-(4-substituted piperidin-1-yl)]benzylpyrrolo[1,2-a]quinoxalinecarboxylate derivatives were synthesized and evaluated for their antiproliferative effects on five different human leukemia cell lines. nih.gov This series of pyrrolo[1,2-a]quinoxalines, which incorporates a substituted piperidine moiety, showed significant cytotoxic potential against both lymphoid and myeloid leukemia cell lines. nih.gov

Notably, certain derivatives demonstrated a high index of selectivity, being highly active against leukemia cells while showing low activity against normal human peripheral blood mononuclear cells. nih.gov This suggests a targeted modulation of signaling cascades that are dysregulated in cancer cells. Furthermore, some σ1 receptor ligands with a piperidine scaffold have shown antiproliferative effects on human non-small cell lung cancer and prostate cancer cells, with at least one compound acting as a σ1 receptor antagonist in a tumor cell proliferation assay. nih.gov

Antimicrobial Research Applications

The piperidine motif is a structural feature found in numerous compounds investigated for antimicrobial properties. Derivatives of this compound have contributed to this field of research.

Research into new piperidine derivatives has shown their potential as antibacterial agents. In one study, derivatives were synthesized and tested against the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Escherichia coli using the disc diffusion method. biointerfaceresearch.com The results indicated that the synthesized piperidine derivatives were active against both types of bacteria. biointerfaceresearch.com One particular compound showed good activity against Staphylococcus aureus, comparable to the standard drug chloramphenicol. biointerfaceresearch.com

Another study focused on piperidin-4-one derivatives, which also exhibited promising antibacterial activity when compared to the standard drug ampicillin. biomedpharmajournal.org The spread of antimicrobial resistance necessitates the discovery of novel agents, and piperidine-based compounds are considered a valuable template for future development. biomedpharmajournal.org

Table 3: Antibacterial Activity of Piperidine Derivatives

| Derivative Class | Bacterial Strain | Activity Level | Reference |

|---|---|---|---|

| Substituted Piperidines | Staphylococcus aureus (Gram-positive) | Good activity, comparable to chloramphenicol. | biointerfaceresearch.com |

| Substituted Piperidines | Escherichia coli (Gram-negative) | Active. | biointerfaceresearch.com |

| Piperidin-4-one Derivatives | Various strains | Good activity in comparison to ampicillin. | biomedpharmajournal.org |

In addition to antibacterial effects, certain piperidine derivatives have been evaluated for their antifungal properties. Specifically, thiosemicarbazone derivatives of piperidin-4-ones were found to have very high antifungal activity. biomedpharmajournal.org This activity was significantly enhanced compared to the parent piperidin-4-one, indicating that the addition of the thiosemicarbazone group is crucial for the antifungal effect. biomedpharmajournal.org The activity of these derivatives was compared to the standard antifungal agent terbinafine. biomedpharmajournal.org These findings suggest that piperidin-4-ones can serve as a foundational structure for developing more potent antifungal agents through further modification and derivatization. biomedpharmajournal.org

Antitumor and Cytotoxicity Investigations

The modification of the this compound structure has led to the development of novel compounds with significant potential as anticancer agents. Researchers have investigated these derivatives for their ability to inhibit the growth of cancer cells and have explored their mechanisms of action.

A notable area of investigation involves the synthesis of pyrrolo[1,2-a]quinoxaline (B1220188) derivatives incorporating a substituted piperidine moiety. In one such study, a series of ethyl 4-[4-(4-substituted piperidin-1-yl)]benzylpyrrolo[1,2-a]quinoxalinecarboxylate derivatives were designed and evaluated for their antiproliferative effects against a panel of human leukemia cell lines. The series demonstrated promising cytotoxic potential across all tested lines, which included both lymphoid (Jurkat, U266) and myeloid (K562, U937, HL60) types.

Particularly noteworthy were compounds 1a , 1m , and 1n , which exhibited high activity against leukemia cells while showing lower activity against normal peripheral blood mononuclear cells (PBMCs), indicating a favorable selectivity index. This selectivity is a critical attribute for potential anticancer drugs, as it suggests a wider therapeutic window and potentially fewer side effects.

Table 1: Antiproliferative Activity of Selected Pyrrolo[1,2-a]quinoxaline Derivatives

| Compound | Cell Line | Cell Type | IC₅₀ (µM) |

| 1a | Jurkat | Lymphoid | 1.5 ± 0.1 |

| U266 | Lymphoid | 2.3 ± 0.2 | |

| K562 | Myeloid | 1.8 ± 0.1 | |

| U937 | Myeloid | 1.3 ± 0.1 | |

| HL60 | Myeloid | 1.1 ± 0.1 | |

| 1m | Jurkat | Lymphoid | 0.9 ± 0.1 |

| U266 | Lymphoid | 1.2 ± 0.1 | |

| K562 | Myeloid | 1.0 ± 0.1 | |

| U937 | Myeloid | 0.8 ± 0.1 | |

| HL60 | Myeloid | 0.7 ± 0.1 | |

| 1n | Jurkat | Lymphoid | 1.1 ± 0.1 |

| U266 | Lymphoid | 1.4 ± 0.1 | |

| K562 | Myeloid | 1.2 ± 0.1 | |

| U937 | Myeloid | 0.9 ± 0.1 | |

| HL60 | Myeloid | 0.8 ± 0.1 |

Data sourced from a study on the antiproliferative effects of new pyrrolo[1,2-a]quinoxaline derivatives.

The mechanism of action for many modern anticancer agents involves the inhibition of specific protein kinases that are crucial for tumor growth and survival. Derivatives of this compound have been developed to target these pathways with high selectivity.

One study focused on novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives, which were assessed for their interaction with a wide range of biological targets. dut.ac.za A lead compound from this series, (3-chloro-4-fluorophenyl)(4-fluoro-4-(((2-(pyridin-2-yloxy)ethyl)amino)methyl)piperidin-1-yl)methanone , was evaluated against a panel of 44 targets, including various kinases and receptors, to determine its selectivity. dut.ac.za The results demonstrated a high degree of selectivity, a desirable characteristic for minimizing off-target effects. dut.ac.za

Table 2: Kinase and Receptor Selectivity Profile

| Target Class | Specific Receptors/Enzymes | Result |

| Serotonin (B10506) Receptors | 5-HT₁ₐ | High Affinity (Agonist) |

| 5-HT₂ₐ | >1000-fold lower affinity vs 5-HT₁ₐ | |

| Adrenergic Receptors | α₁ | >1000-fold lower affinity vs 5-HT₁ₐ |

| Dopamine Receptors | D₂ | >1000-fold lower affinity vs 5-HT₁ₐ |

| Histamine Receptors | H₁ | >1000-fold lower affinity vs 5-HT₁ₐ |

| Muscarinic Receptors | M₁ | >1000-fold lower affinity vs 5-HT₁ₐ |

| Ion Channels | hERG | High Selectivity (Low Inhibition) |

| CYP Isoenzymes | CYP3A4, CYP2D6 | No Blockade |

Selectivity data for the lead compound (3-chloro-4-fluorophenyl)(4-fluoro-4-(((2-(pyridin-2-yloxy)ethyl)amino)methyl)piperidin-1-yl)methanone. dut.ac.za

Neurological and Inflammatory Pathway Modulators

Beyond oncology, derivatives originating from the piperidine scaffold are prominent in the development of agents targeting the central nervous system (CNS). Research into 1-(1-benzoylpiperidin-4-yl)methanamine derivatives has identified them as biased agonists of the serotonin 5-HT₁ₐ receptor. dut.ac.za

These compounds have been shown to preferentially stimulate the phosphorylation of Extracellular Regulated Kinases 1/2 (ERK1/2), a key signaling pathway involved in neuroplasticity and mood regulation, over other signaling cascades like cAMP inhibition or β-arrestin recruitment. dut.ac.za The lead compound robustly stimulated ERK1/2 phosphorylation in the rat cortex, which translated into potent and efficacious antidepressant-like activity in preclinical models. dut.ac.za This suggests that such derivatives could represent a promising new class of antidepressant drug candidates by selectively modulating specific neurological pathways. dut.ac.za

Investigation of Impurities and Their Biological Impact in Drug Substances

The investigation of impurities in active pharmaceutical ingredients (APIs) and drug substances is a critical aspect of drug development and regulatory oversight. Impurities can arise from starting materials, intermediates, side reactions, or degradation products. Their presence, even in small amounts, can potentially affect the efficacy and safety of the final drug product. Therefore, identifying, quantifying, and evaluating the biological impact of these impurities is essential.

Theoretical and Computational Chemistry Studies

Conformational Analysis of the Piperidine (B6355638) Ring System

The piperidine ring, a core scaffold in many bioactive molecules, typically adopts a chair conformation to minimize steric and torsional strain. In ethyl 4-chloro-1-piperidinecarboxylate, the conformational landscape is influenced by the substituents at the 1 and 4 positions. The chair conformation is the most stable arrangement for the piperidine ring itself.

The orientation of the chloro and ethyl carboxylate groups is crucial. The chloro group at the 4-position can exist in either an axial or equatorial position. Generally, for monosubstituted cyclohexanes, the equatorial position is favored to avoid 1,3-diaxial interactions. Similarly, the ethyl carboxylate group at the nitrogen atom also influences the ring's conformation.

Studies on related piperidine derivatives, such as 2,6-diarylpiperidin-4-ones, have shown that these compounds predominantly exist in a chair conformation with bulky substituents occupying the equatorial positions to enhance stability. asianpubs.org The introduction of different substituents can cause slight flattening or distortions of the chair conformation. asianpubs.orgchemrevlett.com For instance, in some substituted piperidin-4-ones, a boat conformation or a twisted boat conformation has been observed, particularly when bulky substituents are present. chemrevlett.com

Table 1: Predicted Conformational Preferences of this compound

| Conformer | Chloro Position | Ethyl Carboxylate Orientation | Relative Stability |

| 1 | Equatorial | - | Most Stable |

| 2 | Axial | - | Less Stable |

Note: This table is a qualitative prediction based on general principles of conformational analysis.

Electronic Structure Calculations and Reactivity Prediction

Electronic structure calculations are fundamental to understanding the reactivity and properties of a molecule. Methods like Density Functional Theory (DFT) are employed to determine the electronic distribution and energies of molecular orbitals.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals indicate the molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile).

The HOMO is associated with the molecule's nucleophilic character, while the LUMO represents its electrophilic character. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that reflects the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

Table 2: Conceptual Frontier Molecular Orbital Properties

| Molecular Orbital | Description | Predicted Location of High Electron Density |

| HOMO | Highest Occupied Molecular Orbital | Nitrogen atom, Oxygen atoms of the carboxylate |

| LUMO | Lowest Unoccupied Molecular Orbital | Carbonyl carbon, Carbon atom bonded to chlorine |

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

In this compound, the MEP surface would likely show a region of high negative potential around the carbonyl oxygen atom, making it a prime site for interactions with electrophiles or hydrogen bond donors. The area around the hydrogen atoms would exhibit a positive potential. Such analyses are crucial for understanding intermolecular interactions, including those with biological macromolecules.

Docking and Molecular Dynamics Simulations with Biological Macromolecules

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict the binding orientation and affinity of a small molecule within the active site of a biological target, such as an enzyme or receptor. These methods are instrumental in drug discovery and design.

While specific docking studies on this compound are not widely published, research on derivatives of ethyl piperidine-1-carboxylate has demonstrated their potential as inhibitors of enzymes like acetylcholinesterase. nih.gov In such studies, the piperidine scaffold serves as a key structural element for fitting into the active site of the target protein. The interactions are typically governed by hydrogen bonds, hydrophobic interactions, and electrostatic forces.

MD simulations can further refine the docked poses and provide insights into the stability of the ligand-protein complex over time. These simulations can reveal conformational changes in both the ligand and the protein upon binding, offering a more dynamic picture of the interaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds.

Several QSAR studies have been conducted on piperidine derivatives to predict their various biological activities, such as toxicity against Aedes aegypti and inhibitory activity against cancer cell lines. nih.govresearchgate.netnih.gov These studies typically use a range of molecular descriptors, including topological, electronic, and steric parameters, to build the QSAR models. For instance, a study on the toxicity of 33 piperidine derivatives used 2D topological descriptors to develop robust models. researchgate.net Another study on piperidine carboxamide derivatives employed a 3D-QSAR approach to explore their efficacy as tumor inhibitors. arabjchem.org

These models can guide the design of new derivatives of this compound with potentially enhanced biological activities by identifying the key structural features that influence their potency.

Table 3: Common Descriptors Used in QSAR Studies of Piperidine Derivatives

| Descriptor Type | Examples |

| Topological | Molecular connectivity indices, Shape indices |

| Electronic | Dipole moment, Partial charges, HOMO/LUMO energies |

| Steric | Molecular volume, Surface area |

| Hydrophobic | LogP |

Prediction of Metabolic Pathways and Products

In silico methods are increasingly used to predict the metabolic fate of chemical compounds in biological systems. These predictions are crucial for assessing the potential for bioactivation to toxic metabolites or for understanding the pharmacokinetic profile of a compound. creative-biolabs.comnih.gov

The metabolism of this compound is likely to involve several key enzymatic pathways. The ester group is susceptible to hydrolysis by esterases, which would yield 4-chloro-1-piperidinecarboxylic acid and ethanol. The piperidine ring itself can undergo oxidation, typically mediated by cytochrome P450 (CYP) enzymes. nih.gov Potential sites of oxidation include the carbon atoms adjacent to the nitrogen. Dechlorination is another possible metabolic transformation.

Computational tools for metabolism prediction can be broadly categorized into ligand-based and structure-based approaches. nih.gov Ligand-based methods use the structure of the compound to predict sites of metabolism based on known metabolic reactions of similar chemical moieties. Structure-based methods involve docking the compound into the active site of specific metabolic enzymes to predict its susceptibility to metabolism.

Table 4: Predicted Metabolic Reactions for this compound

| Reaction Type | Enzyme Family | Potential Product(s) |

| Ester Hydrolysis | Esterases | 4-Chloro-1-piperidinecarboxylic acid, Ethanol |

| N-Dealkylation | Cytochrome P450 | 4-Chloropiperidine (B1584346) |

| Ring Oxidation | Cytochrome P450 | Hydroxylated derivatives |

| Dechlorination | Various | Piperidine-4-one or 4-hydroxypiperidine (B117109) derivatives |

Analytical Methodologies for Characterization, Purity Assessment, and Reaction Monitoring

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the separation and quantification of Ethyl 4-Chloro-1-piperidinecarboxylate from reaction mixtures and for assessing its purity. The choice of technique depends on the specific analytical requirements, such as the volatility of the compound and the need to separate it from structurally similar impurities.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like this compound. A typical method involves a reversed-phase approach, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture.

Method development for this compound would focus on optimizing the separation of the main peak from any starting materials, by-products, or degradation products. For instance, a method for a structurally similar compound, Piperidine (B6355638), 4-chloro-1-methyl-, utilizes a mobile phase of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com A gradient elution, where the mobile phase composition is changed over time, may be employed to achieve optimal separation of all components. Detection is commonly performed using an ultraviolet (UV) detector, as the carbamate (B1207046) group provides some UV absorbance.

Once a suitable method is developed, it must be validated to ensure it is fit for its intended purpose. Method validation is a regulatory requirement in the pharmaceutical industry and demonstrates that the analytical procedure is accurate, precise, reproducible, and robust. mastelf.com Key validation parameters, as outlined by the International Council for Harmonisation (ICH) guidelines, are summarized in the table below. mastelf.comchromatographyonline.comgmpinsiders.com

Table 1: Typical HPLC Method Validation Parameters and Acceptance Criteria

| Validation Parameter | Description | Typical Acceptance Criteria |